REACTION_SMILES
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[BH4-:14].[CH2:21]([Cl:22])[Cl:23].[CH3:18][CH2:19][OH:20].[Cl-:17].[Na+:15].[Na+:16].[OH2:24].[o:1]1[c:2](-[c:6]2[cH:7][c:8]([CH:9]=[O:10])[cH:11][cH:12][cH:13]2)[cH:3][cH:4][cH:5]1>>[o:1]1[c:2](-[c:6]2[cH:7][c:8]([CH2:9][OH:10])[cH:11][cH:12][cH:13]2)[cH:3][cH:4][cH:5]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[BH4-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=Cc1cccc(-c2ccco2)c1
|
Name
|
|
Type
|
product
|
Smiles
|
OCc1cccc(-c2ccco2)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |